molecular formula C17H22N2O3S B2755068 N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide CAS No. 868369-61-3

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide

Cat. No.: B2755068
CAS No.: 868369-61-3
M. Wt: 334.43
InChI Key: HTXBQJBHESGDMH-ZCXUNETKSA-N
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Description

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide is a synthetic benzothiazole derivative of high interest in medicinal chemistry and biological research. Its core structure, featuring a dihydrobenzothiazole scaffold, is often investigated for its potential to interact with various enzymatic targets. Researchers are exploring this compound primarily in the context of inhibitor discovery, with preliminary studies suggesting possible activity against specific kinase families or pathways involved in cellular proliferation. The specific mechanism of action is an area of active investigation, with hypotheses centered on its ability to act as an ATP-competitive inhibitor or an allosteric modulator for certain proteins. The 4,7-dimethoxy and cyclohexanecarboxamide substituents on the central heterocyclic system are key structural elements that influence its binding affinity and selectivity, making it a valuable scaffold for structure-activity relationship (SAR) studies. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-19-14-12(21-2)9-10-13(22-3)15(14)23-17(19)18-16(20)11-7-5-4-6-8-11/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXBQJBHESGDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C3CCCCC3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24814981
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Methoxy Groups: The methoxy groups at positions 4 and 7 can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Formation of the Ylidene Group: The ylidene group can be formed by reacting the benzothiazole derivative with a suitable alkylating agent.

    Attachment of the Cyclohexanecarboxamide Moiety: The final step involves the coupling of the benzothiazole derivative with cyclohexanecarboxylic acid or its derivatives under appropriate conditions, such as using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties
Research indicates that compounds similar to N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide exhibit anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory molecules such as nitric oxide and tumor necrosis factor-alpha. The mechanism of action may involve the suppression of nuclear factor-kappa B (NF-kB) translocation, a critical regulator in inflammatory responses.

Anticancer Activity
There is emerging evidence that benzothiazole derivatives possess anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of cell cycle regulators. The specific application of this compound in cancer therapy remains to be fully explored but holds promise based on structural similarities to other active compounds.

Materials Science

Polymer Chemistry
The compound's unique structure allows it to be utilized in the synthesis of polymers with enhanced properties. Benzothiazole derivatives are often incorporated into polymer matrices to improve thermal stability and mechanical strength. The incorporation of this compound into polymer formulations could lead to innovative materials with tailored functionalities.

Agrochemicals

Pesticide Development
Given the biological activity associated with benzothiazole derivatives, there is potential for this compound to be developed into agrochemical products. The compound may serve as a lead structure for developing new pesticides or herbicides that target specific biochemical pathways in pests while minimizing environmental impact.

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal examined a series of benzothiazole derivatives for their anti-inflammatory effects. The results indicated that certain derivatives significantly reduced inflammation markers in vitro and in vivo models. This compound was included in these studies due to its structural similarity to other active compounds.

Case Study 2: Anticancer Potential

Research conducted on various benzothiazole compounds demonstrated their ability to inhibit tumor growth in xenograft models. The study highlighted how modifications to the benzothiazole core could enhance activity against specific cancer types. This compound was noted for its promising cytotoxic effects against breast cancer cell lines.

Mechanism of Action

The mechanism of action of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

    Receptor Binding: It may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Data Tables

Table 1. Structural Comparison

Feature Target Compound Compound Compound
Core Structure Benzothiazole-dihydrothiazole Benzodithiazine Azepinone
Key Substituents 4,7-Dimethoxy, 3-methyl 6-Chloro, 7-methyl, sulfone Cyclohexanecarboxamide
Hydrogen-Bonding Motifs N–H⋯O (amide), C–H⋯O (methoxy) N–H⋯O (hydrazine), S=O⋯H N–H⋯O (amide), R₂¹(8) dimerization
Software for Refinement SHELXL () SHELXTL () SHELXL ()

Table 2. Spectroscopic Data

Compound IR (cm⁻¹) 1H NMR (δ, ppm) 13C NMR (δ, ppm)
Target 1645 (C=N), 1680 (C=O) 2.40 (CH3), 3.31 (N–CH3) 126–166 (aromatic), 20–70 (C6H11)
1645 (C=N), 1345 (SO2) 2.40 (CH3), 7.86 (H-5) 19.95 (CH3), 166.82 (C=N)

Research Findings

  • Structural Flexibility: The cyclohexane ring in the target compound adopts a chair conformation, as seen in ’s azepinone derivative, minimizing steric strain .
  • Validation : Structure validation tools (e.g., PLATON in ) are critical for confirming the Z-configuration and hydrogen-bonding patterns .

Biological Activity

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide is a synthetic compound belonging to the benzothiazole family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The unique structural features of this compound, including methoxy and methyl substitutions, contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O3SC_{17}H_{20}N_2O_3S, with a molecular weight of approximately 346.38 g/mol. The compound's structure can be represented as follows:

Structure N 2Z 4 7 dimethoxy 3 methyl 2 3 dihydro 1 3 benzothiazol 2 ylidene cyclohexanecarboxamide\text{Structure }\quad \text{N 2Z 4 7 dimethoxy 3 methyl 2 3 dihydro 1 3 benzothiazol 2 ylidene cyclohexanecarboxamide}

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its anticancer and antimicrobial properties. Below is a summary of key findings:

Anticancer Activity

  • Cytotoxicity Studies : Research has shown that compounds similar to N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene] exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related benzothiazole derivatives indicated that they can induce apoptosis in human lung adenocarcinoma (A549) and melanoma (WM115) cells through caspase-dependent pathways .
    CompoundCell LineIC50 (µM)Mechanism
    2bA5492.12 ± 0.21Apoptosis via caspase activation
    8A5496.75 ± 0.19DNA binding and cytotoxicity
  • Mechanism of Action : The mechanism underlying the anticancer activity involves the modulation of hypoxia-inducible factor 1 (HIF1), which is crucial in tumor progression and survival under low oxygen conditions . Compounds targeting HIF1 have shown promise as selective agents against hypoxic tumor cells.

Antimicrobial Activity

In addition to its anticancer properties, N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene] has demonstrated antimicrobial potential. Studies have indicated that certain benzothiazole derivatives possess significant antibacterial activity against various pathogens .

Case Studies

  • Study on Benzimidazole Derivatives : A study evaluated the biological activity of benzimidazole derivatives similar to the target compound. Results showed promising antitumor efficacy with minimal toxicity in normal cells . The compounds were effective in both 2D and 3D assay formats.
  • Tyrosinase Inhibition Study : Another investigation focused on the inhibitory effects of benzothiazole analogs on mushroom tyrosinase, an enzyme involved in melanin production. Some analogs exhibited potent inhibitory activities which could lead to applications in skin whitening agents .

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for this compound, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted benzothiazole precursors with cyclohexanecarboxamide derivatives. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .
  • Reagents : Lawesson’s reagent is often used for thioamide formation, requiring stoichiometric control (1.1 eq.) to avoid side reactions .
  • Purification : Preparative TLC or flash chromatography (e.g., n-hexane/ethyl acetate gradients) is critical for isolating pure products, especially given the compound’s sensitivity to oxidation .
    • Data Table :
Substituent PositionReaction Yield (%)Purification MethodReference
4-Chlorophenyl70Ethanol recrystallization
2,6-Difluorophenyl60Column chromatography

Q. How is the compound characterized, and which spectroscopic techniques are most effective?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirm the Z-configuration via coupling constants .
  • Infrared Spectroscopy (IR) : Carboxamide C=O stretches (~1650 cm⁻¹) and benzothiazole ring vibrations (~1500 cm⁻¹) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 375.12) and detects fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzothiazole derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. chloro groups) to isolate contributions to bioactivity. For example, 4-chlorophenyl derivatives show enhanced antimicrobial activity compared to fluorinated analogs .
  • Target-Specific Assays : Use enzyme inhibition assays (e.g., PFOR enzyme for antimicrobial activity) to correlate structural features with mechanistic data .
    • Data Contradiction Analysis :
  • Example : A 37% yield for 2-chloro-6-fluorophenyl derivatives may indicate steric hindrance or electronic effects, requiring DFT calculations to optimize substituent placement.

Q. What strategies optimize substituent selection for enhanced bioactivity while maintaining synthetic feasibility?

  • Methodological Answer :

  • Computational Modeling : Use molecular docking to predict interactions with biological targets (e.g., binding affinity for kinase enzymes) .
  • Parallel Synthesis : Employ combinatorial chemistry to screen substituents (e.g., alkyl, aryl, heterocyclic groups) under standardized conditions .
  • Green Chemistry : Replace toxic solvents (e.g., pyridine) with biodegradable alternatives (e.g., ethanol/water mixtures) without compromising yield .

Q. How do reaction conditions (e.g., solvent, temperature) influence the stereochemistry of the Z-configuration?

  • Methodological Answer :

  • Kinetic vs. Thermodynamic Control : Lower temperatures (0–5°C) favor the Z-isomer due to slower isomerization, confirmed by NOESY NMR .
  • Solvent Effects : Non-polar solvents (e.g., dichloromethane) stabilize the Z-configuration by reducing rotational freedom around the C=N bond .

Data-Driven Research Tools

  • Critical Reaction Parameters :

    ParameterOptimal RangeImpact on Outcome
    Temperature0–25°CControls isomerization
    Lawesson’s Reagent1.0–1.2 eq.Minimizes sulfur byproducts
    Chromatography Solventn-Hexane/EtOAc (50:50)Maximizes purity
  • Contradiction Mitigation Workflow :

    • Hypothesis : Substituent X reduces yield.
    • Testing : Synthesize analogs with X = H, CH₃, OCH₃.
    • Analysis : Compare yields via HPLC and crystallography .

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